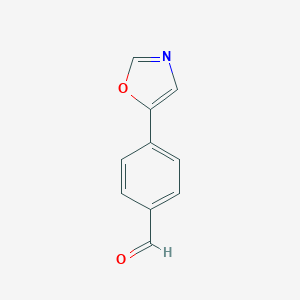![molecular formula C20H15N3O B063471 2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one CAS No. 161466-04-2](/img/structure/B63471.png)
2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential as therapeutic agents, particularly in the treatment of cancer, bacterial infections, and neurological disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[2,3-d]pyrimidines, which can exhibit enhanced biological activities .
科学研究应用
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antibacterial, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- involves its interaction with specific molecular targets. It inhibits enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block the phosphorylation of key proteins, thereby disrupting cellular processes such as proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including anticancer and antibacterial properties.
Quinazoline: Another heterocyclic compound with significant medicinal applications, particularly as kinase inhibitors.
Pyrimidine: A simpler structure that serves as a precursor for more complex derivatives with diverse biological activities.
Uniqueness
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles .
属性
CAS 编号 |
161466-04-2 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC 名称 |
2-methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H15N3O/c1-13-21-19(15-10-6-3-7-11-15)18-17(24)12-16(23-20(18)22-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22,23,24) |
InChI 键 |
YETDHUHVMRTNLK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


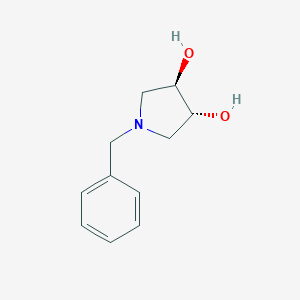

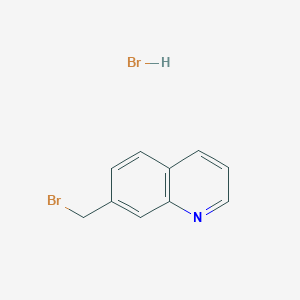
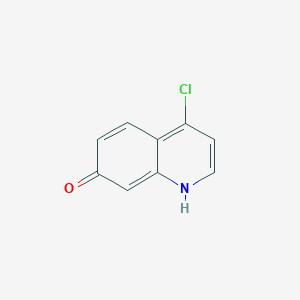
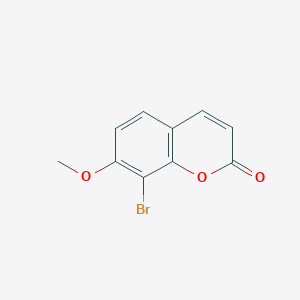
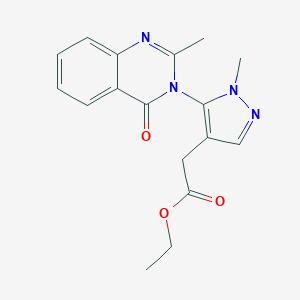
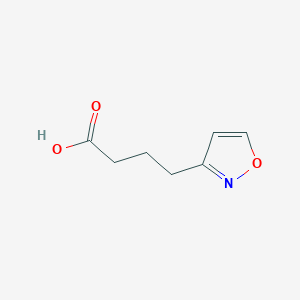
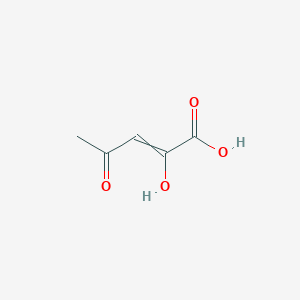
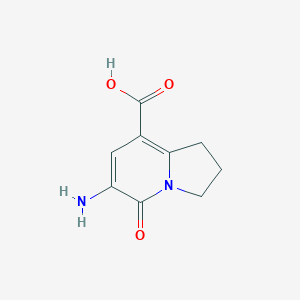
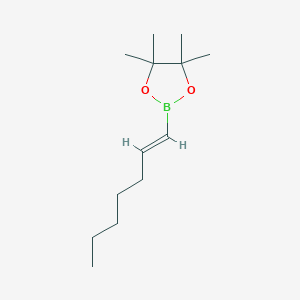
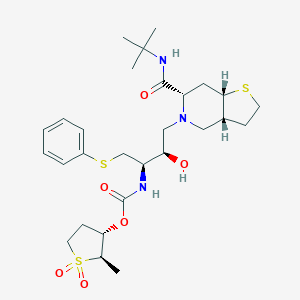
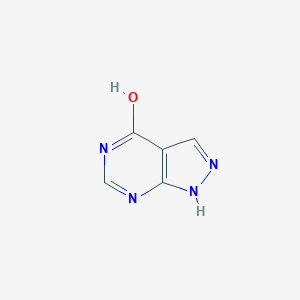
![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)
